molecular formula C15H21BrN2O4 B249612 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

カタログ番号 B249612
分子量: 373.24 g/mol
InChIキー: ONZOBXLVIJIMJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons.

作用機序

TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a key role in the regulation of immune responses, and dysregulation of their signaling pathways has been implicated in the pathogenesis of autoimmune diseases. 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling of these cytokines and reducing inflammation.
Biochemical and Physiological Effects:
2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and interferon-gamma, while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine balance is thought to contribute to the therapeutic effects of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide in autoimmune diseases. Additionally, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been shown to reduce the activation and proliferation of T cells, which are key players in the immune response.

実験室実験の利点と制限

One advantage of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has demonstrated potent activity in preclinical models of autoimmune diseases, suggesting that it may be effective in treating these conditions in humans. However, one limitation of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential directions for future research on 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologic agents that target specific cytokines. Another direction for future research is the development of more potent and selective TYK2 inhibitors, which could further improve the therapeutic potential of this class of drugs. Finally, it will be important to continue studying the safety and efficacy of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide in clinical trials, in order to fully understand its potential as a treatment for autoimmune diseases.

合成法

The synthesis of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide involves several steps, starting with the reaction of 2-bromo-6-methoxy-4-nitrophenol with tetrahydro-2-furanmethanol in the presence of a base to form the corresponding ether. This intermediate is then converted to the amine by reduction with lithium aluminum hydride, followed by reaction with chloroacetyl chloride to form the desired acetamide.

科学的研究の応用

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating potent inhibition of TYK2-mediated signaling and suppression of disease activity. In a mouse model of rheumatoid arthritis, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide was shown to reduce joint inflammation and bone erosion, while also improving overall joint function. Similarly, in a mouse model of lupus, treatment with 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide led to a reduction in autoantibody production and improved kidney function.

特性

製品名

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

分子式

C15H21BrN2O4

分子量

373.24 g/mol

IUPAC名

2-[2-bromo-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H21BrN2O4/c1-20-13-6-10(7-18-8-11-3-2-4-21-11)5-12(16)15(13)22-9-14(17)19/h5-6,11,18H,2-4,7-9H2,1H3,(H2,17,19)

InChIキー

ONZOBXLVIJIMJZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

正規SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。